molecular formula C22H23N5O3 B10932372 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10932372
M. Wt: 405.4 g/mol
InChI Key: ASKRZXHAYGVLTR-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of pyrazole, oxazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents.

    Construction of the oxazole ring: This step involves the cyclization of intermediates with suitable reagents to form the oxazole moiety.

    Coupling reactions: The final step involves coupling the pyrazole and oxazole intermediates with a pyridine derivative under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of pyrazole, oxazole, and pyridine moieties, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-13-11-18(21(28)23-8-9-27-15(3)10-14(2)25-27)19-20(26-30-22(19)24-13)16-6-5-7-17(12-16)29-4/h5-7,10-12H,8-9H2,1-4H3,(H,23,28)

InChI Key

ASKRZXHAYGVLTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NCCN4C(=CC(=N4)C)C

Origin of Product

United States

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